![molecular formula C13H16O3 B188534 trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate CAS No. 6142-64-9](/img/structure/B188534.png)
trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
Overview
Description
Trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is typically a white to yellow solid . It has a molecular weight of 220.27 . The InChI code for this compound is 1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of more complex molecules with biological activity. Its structure could be manipulated to create derivatives that interact with specific receptors or enzymes within the body .
Organic Synthesis
“trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate” serves as a building block in organic synthesis. Its cyclopropane ring is a valuable moiety that can undergo various chemical transformations, leading to the creation of novel organic compounds .
Material Science
In material science, the compound’s robust structure can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. Research is ongoing to utilize such organic compounds in the development of new materials .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in complex mixtures, aiding in the analysis of pharmaceuticals and other products .
Chemical Engineering
Chemical engineers may study the compound’s behavior under different process conditions. It can be used to model reactions and design processes for the efficient production of cyclopropane-containing drugs and chemicals .
Environmental Science
Research in environmental science might involve studying the breakdown products of “trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate” to understand its environmental impact, biodegradability, and potential accumulation in ecosystems .
Biochemistry Research
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially those involving cyclopropane rings. It may help in understanding the metabolic pathways of similar compounds in living organisms .
Chemical Synthesis
The compound is also significant in the field of chemical synthesis, where it can be used to develop new synthetic routes or improve existing ones for the production of cyclopropane derivatives, which are prevalent in many pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-4-6-10(15-2)7-5-9/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIFCHLLDTWCIH-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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